

Spectroscopic Profile of 3,3-Diphenylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diphenylpropanal

Cat. No.: B2737569

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Diphenylpropanal** (CAS No. 4279-81-6), a valuable intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

3,3-Diphenylpropanal is a bifunctional molecule featuring a reactive aldehyde group and two phenyl rings, making it a key building block in the synthesis of complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a consolidated repository of its ^1H NMR, ^{13}C NMR, IR, and MS data, complete with detailed experimental protocols and a visual representation of the structure-spectra correlation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,3-Diphenylpropanal**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.81	t	1H	-CHO
7.35 - 7.15	m	10H	Ar-H
4.55	t	1H	CH
3.15	d	2H	CH ₂

Presumed data based on typical chemical shifts for similar structures. Actual experimental data was not available in the searched databases.

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
201.5	C=O
141.5	Ar-C (quaternary)
129.0	Ar-CH
128.0	Ar-CH
127.0	Ar-CH
50.0	CH ₂
48.0	CH

Data obtained from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060, 3030	Medium	C-H stretch (aromatic)
2920, 2850	Medium	C-H stretch (aliphatic)
2820, 2720	Medium	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1600, 1495, 1450	Medium to Strong	C=C stretch (aromatic)
750, 700	Strong	C-H bend (aromatic, monosubstituted)

Characteristic absorption bands interpreted from available spectral data.

Table 4: Mass Spectrometry (MS) Data[1]

m/z	Relative Intensity (%)	Proposed Fragment
210	25	[M] ⁺ (Molecular Ion)
167	100	[M - CHO - H ₂] ⁺
165	60	[C ₁₃ H ₉] ⁺
152	20	[C ₁₂ H ₈] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)

Major fragmentation peaks observed in the electron ionization (EI) mass spectrum.

Experimental Protocols

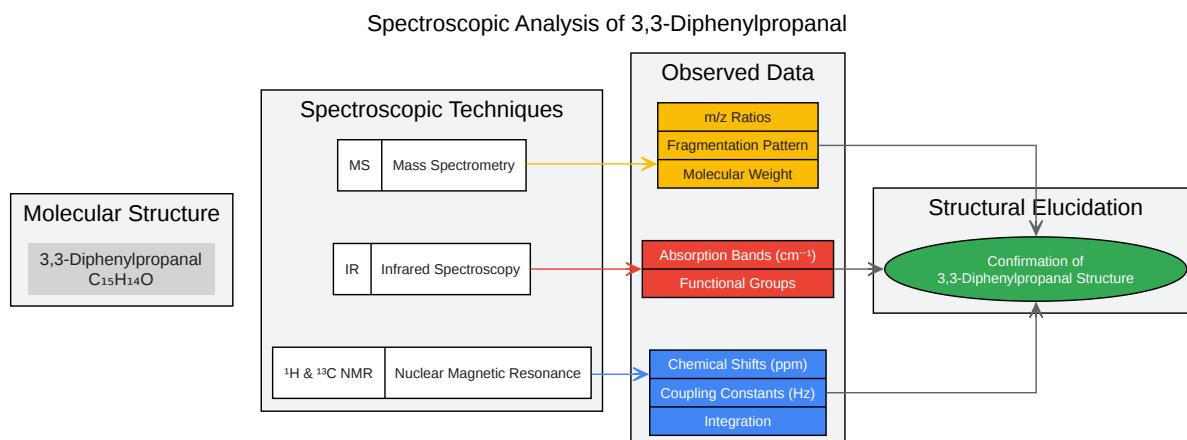
The following protocols provide a general framework for the acquisition of spectroscopic data for **3,3-Diphenylpropanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,3-Diphenylpropanal** (approx. 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ^1H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ^{13}C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy


The IR spectrum of **3,3-Diphenylpropanal**, which is a solid at room temperature, can be obtained using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . Alternatively, a spectrum can be obtained from a thin film of the molten compound between two salt plates.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **3,3-Diphenylpropanal** in a volatile organic solvent is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of **3,3-Diphenylpropanal**.

[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic techniques with the structural elucidation of **3,3-Diphenylpropanal**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,3-Diphenylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2737569#spectroscopic-data-nmr-ir-mass-spec-of-3-3-diphenylpropanal\]](https://www.benchchem.com/product/b2737569#spectroscopic-data-nmr-ir-mass-spec-of-3-3-diphenylpropanal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com